molecular formula C26H20O4 B2962934 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone CAS No. 319482-15-0

2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone

Cat. No.: B2962934
CAS No.: 319482-15-0
M. Wt: 396.442
InChI Key: VSYVWMUMNCMTRV-UHFFFAOYSA-N
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Description

“2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone” is a chemical compound with the CAS Number: 319482-15-0. It has a molecular weight of 396.44 and its IUPAC name is 2-{[5-(2-oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenylethanone . The compound is in solid form .


Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name and its InChI Code is 1S/C26H20O4/c27-23(19-9-3-1-4-10-19)17-29-25-15-7-14-22-21(25)13-8-16-26(22)30-18-24(28)20-11-5-2-6-12-20/h1-16H,17-18H2 . This indicates the compound has 26 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms .


Physical and Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available sources.

Scientific Research Applications

Oxidation and Polymerization Catalysts

Research has explored the catalytic properties of related compounds in oxidation and polymerization reactions. For example, studies on the oxidation of toluene and ethylbenzene by purified naphthalene dioxygenase from Pseudomonas sp. highlight the ability of similar naphthyl-containing compounds to undergo complex oxidation reactions, leading to various oxidized products (Lee & Gibson, 1996). Additionally, research on the synthesis and ethylene polymerization activity of 2-anilinotropone-based neutral nickel(II) catalysts indicates the potential of naphthyl derivatives in catalyzing polymerization processes, offering insights into the development of new polymerization catalysts (Hicks, Jenkins, & Brookhart, 2003).

Photoinitiators and Photophysics

The synthesis and characterization of compounds related to 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone have been investigated for their potential as photoinitiators. A study on a naphthodioxinone-1,3-benzodioxole derivative highlighted its capability as a caged one-component Type II photoinitiator for free radical polymerization, demonstrating the photophysical properties and potential applications in polymer science (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Scintillators for Radiation Detection

Developments in radiation detection technologies have also benefited from the study of naphthyl-containing compounds. Research on the development of polymerizable 2-(1-naphthyl)-5-phenyloxazole scintillators for ionizing radiation detection presents novel monomers that can be incorporated into scintillating polymers. These polymers show promise for use in detecting ionizing radiation, with the potential to improve sensitivity and efficiency in radiation detection systems (Seliman, Bliznyuk, Husson, & Devol, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H332 which indicate harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Properties

IUPAC Name

2-(5-phenacyloxynaphthalen-1-yl)oxy-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O4/c27-23(19-9-3-1-4-10-19)17-29-25-15-7-14-22-21(25)13-8-16-26(22)30-18-24(28)20-11-5-2-6-12-20/h1-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYVWMUMNCMTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CC=C3OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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